molecular formula C13H13NO B1347029 4-Cyano-4-phenylcyclohexanone CAS No. 25115-74-6

4-Cyano-4-phenylcyclohexanone

Cat. No. B1347029
CAS RN: 25115-74-6
M. Wt: 199.25 g/mol
InChI Key: GKXOABVSZWCJJK-UHFFFAOYSA-N
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Description

4-Cyano-4-phenylcyclohexanone is a compound with the molecular formula C13H13NO . It is also known by other names such as 4-Oxo-1-phenylcyclohexanecarbonitrile . The compound has a molecular weight of 199.25 g/mol .


Molecular Structure Analysis

The IUPAC name for 4-Cyano-4-phenylcyclohexanone is 4-oxo-1-phenylcyclohexane-1-carbonitrile . The InChI code is 1S/C13H13NO/c14-10-13 (8-6-12 (15)7-9-13)11-4-2-1-3-5-11/h1-5H,6-9H2 . The compound has a rotatable bond count of 1 .


Physical And Chemical Properties Analysis

4-Cyano-4-phenylcyclohexanone appears as a white to beige crystalline solid . It has a melting point range of 114°C to 119°C . The compound has a computed XLogP3-AA value of 1.6, indicating its lipophilicity . It has no hydrogen bond donors and 2 hydrogen bond acceptors .

Scientific Research Applications

Enzyme-Catalyzed Desymmetrisation

4-Cyano-4-phenylcyclohexanone has been utilized in enzyme-catalyzed desymmetrisation processes. Carnell et al. (1997) achieved desymmetrisation of this compound by enzyme-catalyzed enantioselective alcoholysis, demonstrating the potential for producing optically active compounds through biocatalysis (Carnell, Barkley, & Singh, 1997).

Conformational Studies

Studies on the conformation of 4-phenylcyclohexanone, closely related to 4-Cyano-4-phenylcyclohexanone, have been conducted. Abraham et al. (1981) used Lanthanide Induced Shift (LIS) analysis to refine the degree of pucker of the cyclohexanone ring, providing insights into the structural behavior of such compounds in solution (Abraham, Bergen, & Chadwick, 1981).

Catalysis in Chemical Industry

In the chemical industry, cyclohexanone derivatives, including those similar to 4-Cyano-4-phenylcyclohexanone, are important intermediates. Wang et al. (2011) reported on a catalyst made of Pd nanoparticles supported on a mesoporous graphitic carbon nitride, which promoted the selective formation of cyclohexanone under mild conditions, highlighting its industrial relevance (Wang, Yao, Li, Su, & Antonietti, 2011).

Structural and Crystallographic Analysis

Hernández-Ortega et al. (2001) studied the crystal structure of a compound related to 4-Cyano-4-phenylcyclohexanone, revealing details about the molecular conformation and intermolecular interactions. This type of analysis is crucial for understanding the physical and chemical properties of cyclohexanone derivatives (Hernández-Ortega, Jiménez-Cruz, Ríos-Olivares, & Rubio-Arroyo, 2001).

Reactions with Organophosphorus Compounds

In organophosphorus chemistry, cyclohexanone derivatives, including structures similar to 4-Cyano-4-phenylcyclohexanone, play a significant role. Scheibye et al. (1982) explored reactions of cyclohexanone with organophosphorus compounds, leading to the formation of various derivatives, which has implications for the synthesis of new compounds and materials (Scheibye, Shabana, Lawesson, & Romming, 1982).

Scientific Research Applications of 4-Cyano-4-phenylcyclohexanone

Enzyme-Catalyzed Desymmetrisation

4-Cyano-4-phenylcyclohexanone has been utilized in enzyme-catalyzed desymmetrisation processes. Carnell et al. (1997) achieved desymmetrisation of this compound by enzyme-catalyzed enantioselective alcoholysis, demonstrating the potential for producing optically active compounds through biocatalysis (Carnell, Barkley, & Singh, 1997).

Conformational Studies

Studies on the conformation of 4-phenylcyclohexanone, closely related to 4-Cyano-4-phenylcyclohexanone, have been conducted. Abraham et al. (1981) used Lanthanide Induced Shift (LIS) analysis to refine the degree of pucker of the cyclohexanone ring, providing insights into the structural behavior of such compounds in solution (Abraham, Bergen, & Chadwick, 1981).

Catalysis in Chemical Industry

In the chemical industry, cyclohexanone derivatives, including those similar to 4-Cyano-4-phenylcyclohexanone, are important intermediates. Wang et al. (2011) reported on a catalyst made of Pd nanoparticles supported on a mesoporous graphitic carbon nitride, which promoted the selective formation of cyclohexanone under mild conditions, highlighting its industrial relevance (Wang, Yao, Li, Su, & Antonietti, 2011).

Structural and Crystallographic Analysis

Hernández-Ortega et al. (2001) studied the crystal structure of a compound related to 4-Cyano-4-phenylcyclohexanone, revealing details about the molecular conformation and intermolecular interactions. This type of analysis is crucial for understanding the physical and chemical properties of cyclohexanone derivatives (Hernández-Ortega, Jiménez-Cruz, Ríos-Olivares, & Rubio-Arroyo, 2001).

Reactions with Organophosphorus Compounds

In organophosphorus chemistry, cyclohexanone derivatives, including structures similar to 4-Cyano-4-phenylcyclohexanone, play a significant role. Scheibye et al. (1982) explored reactions of cyclohexanone with organophosphorus compounds, leading to the formation of various derivatives, which has implications for the synthesis of new compounds and materials (Scheibye, Shabana, Lawesson, & Romming, 1982).

Safety And Hazards

4-Cyano-4-phenylcyclohexanone is considered hazardous. It may cause skin and eye irritation, and may cause respiratory irritation if inhaled . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, using with adequate ventilation, and avoiding contact with eyes, skin, and clothing .

properties

IUPAC Name

4-oxo-1-phenylcyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c14-10-13(8-6-12(15)7-9-13)11-4-2-1-3-5-11/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXOABVSZWCJJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179804
Record name 4-Oxo-1-phenylcyclohexanenitrile
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-4-phenylcyclohexanone

CAS RN

25115-74-6
Record name 4-Oxo-1-phenylcyclohexanecarbonitrile
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Record name 4-Oxo-1-phenylcyclohexanenitrile
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Record name 4-Oxo-1-phenylcyclohexanenitrile
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Record name 4-oxo-1-phenylcyclohexanenitrile
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Synthesis routes and methods I

Procedure details

Following the procedure of Example 1, Part C, but substituting 44.7 gm. (0.174 mole) of 2-carbomethoxy-4-cyano-4-phenylcyclohexanone (prepared as in Part B, above) for the 29.8 gm. of the 2-carbomethoxy-4-(p-chlorophenyl)-4-cyanocyclohexanone and using 1200 ml. of the glacial acetic acid, and 600 ml. of the 10% aqueous sulfuric acid instead of the 660 ml. and the 330 ml., respectively, and finally recrystallizing the residual solid from a mixture of ethyl acetate and hexane, there is obtained 25.75 gm. (75% yield) of the desired 4-cyano-4-phenylcyclohexanone having a melting range from 112° to 115.5° C.
Quantity
0.174 mol
Type
reactant
Reaction Step One
Name
2-carbomethoxy-4-(p-chlorophenyl)-4-cyanocyclohexanone
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Reaction Step Three
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

5-Cyano-2-oxo-5-phenylcyclohexanecarboxylic acid methyl ester (7.71 g, 0.03 mol) was dissolved in 10 per cent strength H2SO4 and concentrated acetic acid (240 ml). The reaction mixture was stirred at 100° C. for 24 h. The course of the reaction was monitored by TLC. For working up, the mixture was diluted with water (400 ml), while cooling with ice, and extracted with ethyl acetate (3×100 ml). The organic phase was then washed thoroughly with water (6×100 ml), saturated sodium bicarbonate solution (10×100 ml) and saturated sodium chloride solution (1×100 ml). After drying with Na2SO4, the solvent was distilled off on a rotary evaporator. It was possible to isolate the desired product in a yield of 5.46 g (92%) with a melting point of 106-107° C.
Quantity
7.71 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
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Quantity
240 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a flask they were introduced successively under nitrogen atmosphere 179.7 g of sodium 4-cyano 4-phenyl 2-methoxy carbonyl cyclohex-1-enolate, 450 ml water, 450 ml acetic acid then 180 ml hydrochloric acid. It appears a milky suspension which is heated to reflux under stirring. After 5 hours heating the evolution of carbon dioxide has ceased and a green homogeneous solution is obtained. After reverting to room temperature this solution is carefully neutralized by adding a 5 N solution of sodium hydroxide while maintaining the inner temperature at about 20° by means of a iced water bath.
Name
sodium 4-cyano 4-phenyl 2-methoxy carbonyl cyclohex-1-enolate
Quantity
179.7 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

5-cyano-2-oxo-5-phenyl cyclohexane carboxylic acid methyl ester (16.1 g, 63 mmol) was dissolved in 10% sulphuric acid (218 mL) and conc. acetic acid (502 mL) and stirred for 21 h at 100° C. For work up the batch was carefully diluted with water (400 mL) with ice cooling, extracted with ethyl acetate (3×100 mL), the organic phase washed thoroughly with water (6×100 mL), saturated NaHCO3 solution (10×100 mL) and saturated NaCl solution (1×100 mL). After drying with Na2SO4 the solvent was distilled off in a vacuum.
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
218 mL
Type
solvent
Reaction Step One
Quantity
502 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyano-4-phenylcyclohexanone
Reactant of Route 2
4-Cyano-4-phenylcyclohexanone
Reactant of Route 3
Reactant of Route 3
4-Cyano-4-phenylcyclohexanone
Reactant of Route 4
4-Cyano-4-phenylcyclohexanone
Reactant of Route 5
4-Cyano-4-phenylcyclohexanone
Reactant of Route 6
4-Cyano-4-phenylcyclohexanone

Citations

For This Compound
29
Citations
EC Horning, MG Horning, MS Fish… - Journal of the …, 1952 - ACS Publications
… It was possible atthis point to isolate 2-carbomethoxy-4cyano-4-phenylcyclohexanone. … 4-cyano-4-phenylcyclohexanone, mp 114.5-115. Anal. Caled, for C13Hi8ON: C, 78.36; H, 6.57. …
Number of citations: 11 pubs.acs.org
AJ Carnell, J Barkley, A Singh - Tetrahedron letters, 1997 - Elsevier
… Abstract: Desymmetrisation of 4-cyano-4-phenylcyclohexanone I has been achieved by … commercially available model substrate 4-cyano-4-phenylcyclohexanone I with cyclohexanone …
Number of citations: 22 www.sciencedirect.com
G Allan, AJ Carnell, MLE Hernandez… - Journal of the Chemical …, 2000 - pubs.rsc.org
… We recently reported the use of a lipase enzyme for the effective desymmetrisation of prochiral ketone 4-cyano-4-phenylcyclohexanone 1 (Scheme 1). The racemic enol acetate 2 …
Number of citations: 10 pubs.rsc.org
SW Ahmed, S. Asghari*, Hickmott, Peter W … - South African Journal …, 1985 - journals.co.za
… The reaction of acryloyl chloride with the pyrrolidine enamine of 4-cyano-4-phenylcyclohexanone gave a low yield of 7-cyano-7-phenylbicyclo[3.3.1]nonane-2,9-dione. The …
Number of citations: 4 journals.co.za
JS Swenton, RM Blankenship… - Journal of the American …, 1975 - ACS Publications
… 4-Cyano-4-phenylcyclohexanone (7). A solution of 85.5 g (0.333 mol) of 2-carbomethoxy-4-cyano-4-phenylcyclohexanone… .2 g (68%) of 4-cyano-4phenylcyclohexanone, mp I 15-1 17 (lit…
Number of citations: 34 pubs.acs.org
C Parsy - 2004 - search.proquest.com
… The use of a commercially available lipase enzyme, from Pseudomonas fluorescens, for the effective desymmetrisation of prochiral ketone 4-cyano-4- phenylcyclohexanone …
Number of citations: 4 search.proquest.com
CS Hocking, M Laskowski Jr… - Journal of the American …, 1952 - ACS Publications
… It was possible atthis point to isolate 2-carbomethoxy-4cyano-4-phenylcyclohexanone. … 4-cyano-4-phenylcyclohexanone, mp 114.5-115. Anal. Caled, for C13Hi8ON: C, 78.36; H, 6.57. …
Number of citations: 45 pubs.acs.org
K NOMURA, JUN ADACHI, M HANAI… - Chemical and …, 1974 - jstage.jst.go.jp
… 2) 4-Cyano-4-phenylcyclohexanone (2.5 g) was obtained from I (3.5 g) by saponification with 10% H,SO4 (35 ml) in AcOH (70 ml), colorless prisms, mp 120—1225" (MeOH) (lit.) mp …
Number of citations: 13 www.jstage.jst.go.jp
AJ Carnell - Annual Reports Section" B"(Organic Chemistry), 1998 - pubs.rsc.org
… Carnell has resolved the racemic enol acetate 3 derived from 4-cyano-4phenylcyclohexanone 4 with Pseudomonas fluorescens lipase in tetrahydrofuran—nbutanol. Chemical recycling …
Number of citations: 2 pubs.rsc.org
H Irie, Y Tsuda, S Uyeo - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
WE have shown earlier1 that tazettine, an alkaloid occurring in many plants of the Amaryllidaceae, can best be represented by the formula (I; R= OMe, R'= H, R"= Me, R"'= OH). The …
Number of citations: 22 pubs.rsc.org

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